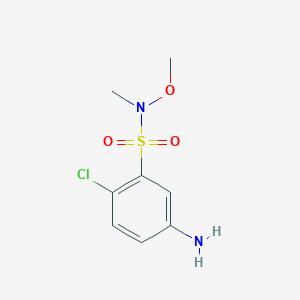

5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide

説明

特性

IUPAC Name |

5-amino-2-chloro-N-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O3S/c1-11(14-2)15(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYDJPZHCSMTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride

- Reaction: 5-chloro-2-nitrobenzenesulfonyl chloride is reacted with ammoniacal liquor (ammonia water) in a polar solvent such as water or dichloromethane.

- Conditions: Temperature maintained between 30°C and 70°C, preferably around 50°C.

- Outcome: Formation of 5-chloro-2-nitrobenzenesulfonamide.

- Notes: The molar ratio of water to ammoniacal liquor is optimized (e.g., 1:(18–30):(2–6)) to maximize yield and purity. The reaction is followed by cooling and filtration to isolate the product.

Reduction of Nitro Group to Amino Group

- Reaction: 5-chloro-2-nitrobenzenesulfonamide is reduced to 5-chloro-2-aminobenzenesulfonamide.

- Reducing Agent: Iron powder is commonly used.

- Solvent: Mixture of methanol and water.

- Conditions: Temperature ranges from 40°C to 80°C, preferably 60°C.

- Procedure: Iron powder is added in batches to the warmed solution, and the mixture is stirred for 30 to 50 minutes.

- Workup: Filtration to remove iron residues, washing with methanol, concentration of filtrate, and crystallization upon cooling.

- Yield: Reported yields vary from 37.5% to 65.6%, depending on conditions and scale.

Formation of N-methoxy-N-methylsulfonamide

- Reaction: 5-amino-2-chlorobenzenesulfonyl chloride is reacted with N-methylmethoxyamine.

- Conditions: Basic aqueous medium, typically sodium hydroxide is used to neutralize hydrochloric acid generated.

- Mechanism: Nucleophilic substitution of the sulfonyl chloride by the N-methylmethoxyamine to form the sulfonamide.

- Notes: This step can be scaled using continuous flow reactors to improve efficiency and yield in industrial applications.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-chloro-2-nitrobenzenesulfonyl chloride | Ammoniacal liquor, water or dichloromethane, 30-70°C | 5-chloro-2-nitrobenzenesulfonamide | High | Optimized molar ratios, filtration |

| 2 | 5-chloro-2-nitrobenzenesulfonamide | Iron powder, MeOH/H2O, 40-80°C | 5-chloro-2-aminobenzenesulfonamide | 37.5–65.6 | Batch-wise iron addition, crystallization |

| 3 | 5-amino-2-chlorobenzenesulfonyl chloride | N-methylmethoxyamine, NaOH, aqueous basic medium | 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide | Not specified | Continuous flow reactors improve scale |

Research Findings and Optimization Notes

- The ammonolysis and reduction steps are critical for obtaining high purity and yield of the amino sulfonamide intermediate.

- Use of iron powder as a reducing agent is preferred due to cost-effectiveness and environmental considerations.

- Reaction temperatures and solvent mixtures are optimized to balance reaction rate and product stability.

- Continuous flow synthesis techniques have been reported to enhance reproducibility and scalability of the final sulfonamide formation step.

- The sulfonamide formation step requires careful pH control to avoid side reactions and ensure complete conversion.

化学反応の分析

Types of Reactions

5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that compounds similar to 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide exhibit antimicrobial properties. For instance, sulfonamide derivatives have been studied for their ability to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics, enhancing their efficacy against resistant strains .

- A study found that modifications to the sulfonamide structure can lead to increased potency against bacterial strains while reducing mammalian toxicity, suggesting a pathway for developing safer antimicrobial agents .

-

NLRP3 Inhibition :

- The compound has been explored as a scaffold for novel NLRP3 inhibitors, which play a critical role in inflammatory diseases. Modifications to the sulfonamide moiety have shown promise in enhancing inhibitory potency against the NLRP3 inflammasome, which is implicated in various inflammatory conditions .

-

Cancer Therapeutics :

- The compound's structure has been utilized in the design of inhibitors targeting PRMT5 and its substrate adaptor proteins, which are important in cancer cell proliferation. These inhibitors have shown potential in selectively targeting cancer cells with specific genetic deletions, thereby minimizing effects on normal cells .

Biochemical Applications

- Enzyme Inhibition :

- Structure-Activity Relationship Studies :

Case Studies and Research Findings

作用機序

The mechanism of action of 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

類似化合物との比較

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (CAS: Not provided)

5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS: 729578-90-9)

- Structure : Features a 4-chlorophenyl group instead of N-methoxy-N-methyl.

- Key Difference : The para-chlorophenyl substituent may enhance lipophilicity, affecting membrane permeability in biological systems.

Heterocyclic and Complex Substituents

4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-imino derivatives (Compounds 11–14)

5-Chloro-2-methoxy-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide (Compound 31)

- Structure : Contains a triazine ring linked to the sulfonamide group.

- Properties : Molecular formula C₂₄H₂₁ClN₄O₃S₂ ; characterized by NMR and elemental analysis .

- Key Difference : The triazine ring introduces hydrogen-bonding capabilities, which may enhance binding to enzymatic targets like kinases.

Functional Group Modifications

5-Chloro-N-[2-(4-hydroxysulfamoyl)benzyl]-1H-azepine-2-carboxamide (JC-171)

- Structure : Combines a hydroxysulfonamide group with an azepine carboxamide.

- Properties : Demonstrated anti-inflammatory activity in murine macrophage assays .

- Key Difference : The hydroxysulfonamide moiety increases acidity, improving solubility in physiological environments compared to the target compound’s N-methoxy-N-methyl group.

4-Chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide (CAS: 422274-69-9)

- Structure: Replaces sulfonamide with a carboxamide group and adds a cyano substituent.

- Properties : Used in high-throughput screening for kinase inhibitors .

- Key Difference : The carboxamide group reduces electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions.

Comparative Data Table

Q & A

Q. What are the optimized synthetic routes for 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 5-amino-2-chloro-N-methoxy-N-methylaniline with chlorosulfonic acid derivatives. Key steps include:

- Base Selection : Triethylamine or pyridine is used to neutralize HCl byproducts during sulfonylation .

- Temperature Control : Reactions are performed at 0–25°C to minimize side reactions .

- Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields pure product (71–94% yield) .

Q. Table 1: Synthesis Optimization

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 5-Chloro-2-methoxyaniline | Benzenesulfonyl chloride, Na₂CO₃, H₂O | 71% | |

| 5-Amino-2-methoxyaniline | 3,4-Dichlorobenzenesulfonyl chloride | 62–94% |

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) confirms bond lengths, angles, and hydrogen bonding networks (e.g., N–H⋯O interactions) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., methoxy δ ~3.8 ppm, sulfonamide δ ~7.5–8.5 ppm) .

- IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and NH₂ bends (1650–1580 cm⁻¹) .

Q. What purification techniques are most effective for this sulfonamide derivative?

- Methodological Answer :

- Recrystallization : Use methanol or ethanol for high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonylation byproducts .

- HPLC : For analytical purity (>98%), employ C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles .

- Ventilation : Use fume hoods to avoid inhalation (H373: May cause organ damage with prolonged exposure) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Substituent Variation : Replace the chlorine or methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to modulate bioactivity .

- Biological Assays : Test derivatives against NLRP3 inflammasome (IC₅₀ measurements) or cancer cell lines (MTT assays) .

Q. Table 2: SAR Insights from Analogues

| Derivative Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 5-Chloro-2-methoxy | NLRP3 inhibition: 1.2 μM | |

| 5-Nitro-2-methoxy | Antimicrobial: MIC 8 μg/mL |

Q. What strategies resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., DMSO vehicle) .

- Dose-Response Curves : Generate EC₅₀ values across ≥3 replicates to account for variability .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 μM) .

Q. How do electronic and steric effects of substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : Chlorine (σₚ = 0.23) increases electrophilicity at the benzene ring, favoring SNAr reactions with amines .

- Steric Effects : Bulky methoxy groups hinder para-substitution, directing nucleophiles to meta positions .

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k) under varying conditions .

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with NLRP3 (PDB: 6NPY) or bacterial enzymes .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability .

- QSAR Models : Develop regression models linking logP and polar surface area to IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。